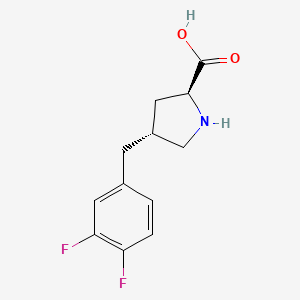

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEOPQVSZPLYIX-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376037 | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049981-46-5, 1049743-09-0 | |

| Record name | (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole intermediate.

Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction using a 3,4-difluorobenzyl halide and a suitable nucleophile.

Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid moiety participates in standard acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters.

-

Amidation : Couples with amines (e.g., NH₃, primary/secondary amines) using coupling agents like EDC/HOBt or DCC to yield amides .

Example Reaction :

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes modifications at its secondary amine or via ring-opening:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

-

Oxidation : The ring’s α-carbon may oxidize to form ketones or lactams under strong oxidants (e.g., KMnO₄) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF | N-Methylpyrrolidine derivative |

| Oxidation | KMnO₄, H₂O, Δ | Pyrrolidinone derivative |

Difluorobenzyl Group Reactivity

The 3,4-difluorobenzyl group exhibits electrophilic aromatic substitution (EAS) and nucleophilic substitution (SNAr):

-

Nucleophilic Aromatic Substitution : Fluorine atoms at the 3- and 4-positions undergo substitution with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

-

Hydrogenation : The benzyl group may reduce to a cyclohexane derivative under H₂/Pd-C .

Example Reaction :

Peptide Coupling

The carboxylic acid is activated (e.g., as an acyl chloride or mixed anhydride) for peptide bond formation. For example, coupling with Fmoc-protected amino acids enables solid-phase peptide synthesis (SPPS) .

Typical Protocol :

-

Activate carboxylic acid with HATU/DIPEA in DMF.

-

Couple with amine-containing peptide resin.

-

Deprotect Fmoc group using piperidine.

Bioconjugation

The compound serves as a linker for attaching fluorophores or targeting moieties via:

-

Amide bond formation with biomolecules (e.g., antibodies).

-

Click chemistry using azide-alkyne cycloaddition after introducing an alkyne group .

Hydrolytic Sensitivity

The ester or amide derivatives may hydrolyze under acidic/basic conditions, requiring anhydrous storage .

Thermal Decomposition

At elevated temperatures (>150°C), decarboxylation or ring degradation occurs, limiting high-temperature applications .

Comparative Reactivity

Scientific Research Applications

Pharmaceutical Development

The compound has been explored as a potential lead in the development of new drugs targeting various receptors. Its structural features allow it to interact with biological systems effectively.

Case Study : A study investigated the compound's efficacy as a modulator of the melanocortin 4 receptor (MC4R), which plays a crucial role in energy homeostasis and appetite regulation. The findings suggested that derivatives of this compound could serve as MC4R agonists, potentially aiding in obesity treatment .

Cytostatic and Neuroprotective Agents

Research indicates that (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid may possess cytostatic properties, making it a candidate for cancer therapies. Additionally, its neuroprotective effects could be beneficial in treating neurodegenerative diseases.

Case Study : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines while promoting neuronal survival under stress conditions .

Organ Protection and Graft Rejection Inhibition

The compound has shown promise in studies aimed at preventing graft rejection and protecting organs during transplantation procedures.

Research Findings : Experimental models have indicated that the administration of this compound can reduce inflammatory responses associated with graft rejection, suggesting its utility in transplant medicine .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its application in drug development or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049977-93-6)

- Molecular Formula: C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- Key Difference : Replaces the 3,4-difluorobenzyl group with a single 4-fluorobenzyl substituent.

- Implications : Reduced fluorine content lowers molecular weight and may alter lipophilicity (logP) compared to the 3,4-difluoro analogue. This could influence membrane permeability or receptor-binding affinity in biological systems.

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-26-8)

Analogues with Modified Backbones or Functional Groups

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9)

- Molecular Formula: C₁₁H₁₂FNO₅S

- Molecular Weight : 289.28 g/mol

- Key Differences :

- Incorporates a sulfonyl group and a hydroxyl group on the pyrrolidine ring.

- The 4-fluorobenzenesulfonyl moiety introduces strong electron-withdrawing effects.

- Implications : Enhanced polarity may reduce blood-brain barrier penetration but improve solubility in aqueous environments. Such modifications are common in protease inhibitor design.

Fmoc-L-Pro(4-p-F-Ph)-OH (CAS: 959576-18-2)

Comparison of Physical and Chemical Properties

Biological Activity

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, also known as difluorobenzyl proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄F₂N₁O₂

- Molar Mass : 241.23 g/mol

- CAS Number : 1049981-46-5

The biological activity of this compound primarily relates to its role as an inhibitor of specific enzymes and receptors involved in various physiological processes.

- Inhibition of Metalloproteases : This compound has been studied for its ability to inhibit metalloproteases, which are critical in numerous pathological conditions including cancer and cardiovascular diseases. The inhibition can lead to reduced tissue remodeling and inflammation .

2. Applications in Drug Development

The compound serves as a valuable building block in peptide synthesis and drug development:

- Peptide Synthesis : It is utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides that can target specific biological pathways .

- Neuropharmacology : Research indicates that compounds with similar structures can influence neuropeptide signaling, making this compound a candidate for studying neurological disorders .

Case Study 1: Anticancer Activity

In a study focused on the development of anticancer agents, derivatives of pyrrolidine carboxylic acids were synthesized and tested for their ability to inhibit tumor growth. The results indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly by inducing apoptosis through the inhibition of certain protease activities .

Case Study 2: Cardiovascular Research

Another study explored the effects of this compound on cardiovascular health. It was found to modulate vascular smooth muscle cell proliferation and migration by inhibiting specific metalloproteases involved in these processes. This suggests potential therapeutic applications in treating conditions like hypertension and atherosclerosis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving palladium-catalyzed coupling, hydrogenolysis, or acid-mediated hydrolysis. For example, ester intermediates (e.g., methyl or tert-butyl esters) are hydrolyzed under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) to yield the carboxylic acid . Reaction optimization, such as maintaining inert atmospheres during coupling steps and controlling pH during workup, is critical for yields exceeding 90% .

Q. What purification techniques are effective for achieving high enantiomeric purity in this compound?

- Methodological Answer : Reverse-phase HPLC with chiral columns (e.g., C18 phases) under acidic mobile phases (0.1% TFA) is widely used. Recrystallization from ethanol/ethyl acetate mixtures can further enhance enantiomeric purity (>97% by HPLC), as demonstrated in Boc-protected derivatives . Chiral derivatization agents (e.g., Marfey’s reagent) may also validate stereochemical integrity .

Q. How is the stereochemical configuration confirmed using spectroscopic methods?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as applied to related pyrrolidine derivatives . Complementary NMR techniques (e.g., NOESY for spatial proximity analysis) and optical rotation comparisons with known standards are essential for verifying (2S,4R) stereochemistry .

Advanced Research Questions

Q. How do structural modifications at the benzyl position (e.g., fluorination patterns) affect biological activity or receptor binding?

- Methodological Answer : Comparative SAR studies reveal that 3,4-difluorobenzyl substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. For instance, replacing 4-chlorobenzyl with 3,4-difluorobenzyl in related proline derivatives increases affinity for glutamate receptor subtypes, as inferred from structural analogs . Computational docking studies (e.g., Glide SP scoring) can predict binding modes to targets like ionotropic glutamate receptors .

Q. What strategies resolve contradictions in pharmacological data arising from different salt forms (e.g., hydrochloride vs. free acid)?

- Methodological Answer : Salt forms can alter solubility and bioavailability. For example, the hydrochloride salt (CAS 1049743-09-0) exhibits higher aqueous solubility than the free acid (CAS 1049981-46-5), potentially skewing in vitro assay results . Standardizing assays using equimolar free-base equivalents and adjusting buffer ionic strength mitigates discrepancies .

Q. What are the implications of using different protecting groups (e.g., Fmoc vs. Boc) in derivative synthesis?

- Methodological Answer : Boc groups (tert-butoxycarbonyl) are stable under basic conditions but cleaved via TFA, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile, enabling orthogonal deprotection in solid-phase peptide synthesis. For example, Fmoc-protected derivatives (CAS 959576-18-2) are preferred in automated peptide synthesis due to mild deprotection conditions .

Q. How to optimize hydrolysis conditions for ester intermediates without racemization?

- Methodological Answer : Controlled hydrolysis using dilute HCl (1–2 M) at 90–100°C minimizes racemization. For acid-sensitive substrates, enzymatic hydrolysis (e.g., lipases in aqueous buffers) preserves stereochemistry, as shown in methyl ester conversions . Monitoring reaction progress via LC-MS ensures complete conversion while avoiding over-acidification .

Key Methodological Notes

- Stereochemical Analysis : Use X-ray crystallography for unambiguous confirmation .

- Yield Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with cesium carbonate in tert-butanol enhance coupling efficiency .

- Safety : Non-hazardous classification per SDS, but handle with standard PPE due to irritant potential of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.